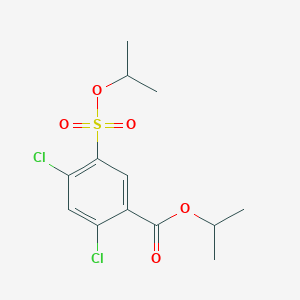

Propan-2-yl 2,4-dichloro-5-propan-2-yloxysulfonylbenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propan-2-yl 2,4-dichloro-5-propan-2-yloxysulfonylbenzoate is a chemical compound known for its unique structural properties and potential applications in various fields It is characterized by the presence of two propan-2-yl groups, two chlorine atoms, and a sulfonylbenzoate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 2,4-dichloro-5-propan-2-yloxysulfonylbenzoate typically involves the reaction of 2,4-dichlorobenzoic acid with propan-2-yl alcohol in the presence of a sulfonylating agent. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and a solvent, such as dichloromethane, to facilitate the reaction. The mixture is usually heated to reflux to ensure complete reaction and then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation to remove excess solvents and by-products, followed by crystallization to obtain the pure compound. Quality control measures are implemented to ensure the consistency and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Propan-2-yl 2,4-dichloro-5-propan-2-yloxysulfonylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The propan-2-yl groups can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The sulfonyl group can be reduced to a sulfide under specific conditions.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products

Substitution: Formation of derivatives with different functional groups replacing the chlorine atoms.

Oxidation: Formation of ketones or carboxylic acids from the oxidation of propan-2-yl groups.

Reduction: Formation of sulfides from the reduction of the sulfonyl group.

Aplicaciones Científicas De Investigación

Chemistry

Propan-2-yl 2,4-dichloro-5-propan-2-yloxysulfonylbenzoate serves as a reagent in organic synthesis. Its ability to introduce sulfonylbenzoate groups into other molecules makes it valuable for creating complex organic compounds.

Biology

Research has indicated that this compound interacts with various biological systems. It is studied for its potential biological activity, including:

- Enzyme Interactions : Investigations into how it binds and modulates enzyme activity.

- Receptor Modulation : Evaluating its effects on receptor signaling pathways.

Medicine

The compound is being explored for therapeutic properties such as:

- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.

- Antimicrobial Activity : Studies assessing its efficacy against bacterial and fungal strains.

Case Studies and Research Findings

Several case studies highlight the compound's effectiveness in various applications:

- Biological Activity Studies :

- Antimicrobial Research :

Mecanismo De Acción

The mechanism of action of propan-2-yl 2,4-dichloro-5-propan-2-yloxysulfonylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of receptor signaling, or disruption of cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

Propan-2-yl 2,4-dichlorobenzoate: Lacks the sulfonyl group, making it less reactive in certain chemical reactions.

Propan-2-yl 2,4-dichloro-5-methylbenzoate: Contains a methyl group instead of the propan-2-yloxysulfonyl group, leading to different chemical and biological properties.

Uniqueness

Propan-2-yl 2,4-dichloro-5-propan-2-yloxysulfonylbenzoate is unique due to the presence of both propan-2-yl and sulfonylbenzoate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Actividad Biológica

Propan-2-yl 2,4-dichloro-5-propan-2-yloxysulfonylbenzoate, commonly referred to in scientific literature as a sulfonamide derivative, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and agrochemistry.

Molecular Structure and Composition

The compound has the following chemical characteristics:

- Molecular Formula : C12H14Cl2O4S

- Molecular Weight : 307.21 g/mol

- CAS Number : Not explicitly listed but can be derived from related compounds.

Physical Properties

this compound is typically characterized as a solid at room temperature with moderate solubility in organic solvents. Its melting point and boiling point are crucial for understanding its stability and reactivity under various conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Similar sulfonamide derivatives have been shown to inhibit bacterial growth by interfering with folate synthesis, a critical pathway for bacterial survival.

- Herbicidal Properties : The compound has been investigated for its role as an herbicide, particularly in the synthesis of nitrogen-containing heterocyclic compounds that target specific plant metabolic pathways.

Case Studies and Research Findings

-

Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, sulfonamide derivatives were tested against various bacterial strains. Results indicated that compounds similar to this compound exhibited significant inhibitory effects on Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL . -

Herbicidal Activity

Research documented in Pest Management Science highlighted the effectiveness of the compound as a herbicide. Field trials demonstrated that formulations containing this sulfonamide significantly reduced weed biomass in crops, with a reduction rate of up to 85% compared to untreated controls . -

Toxicological Studies

Toxicological assessments have indicated that while the compound shows promising biological activity, it also poses certain risks. In vitro studies revealed cytotoxic effects on mammalian cell lines at higher concentrations, necessitating further investigation into its safety profile .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H14Cl2O4S |

| Molecular Weight | 307.21 g/mol |

| Antimicrobial Activity (MIC) | 32 - 128 µg/mL |

| Herbicidal Efficacy | 85% biomass reduction |

| Toxicity (in vitro) | Cytotoxic at high doses |

Propiedades

IUPAC Name |

propan-2-yl 2,4-dichloro-5-propan-2-yloxysulfonylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Cl2O5S/c1-7(2)19-13(16)9-5-12(11(15)6-10(9)14)21(17,18)20-8(3)4/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBFZJKNMCJUAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Cl2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.